molecular formula C7H5BrFNO B13506986 1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one

1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one

Cat. No.: B13506986
M. Wt: 218.02 g/mol
InChI Key: UIFBPPQXPTVSBB-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one is a fluorinated ketone derivative featuring a pyridine ring substituted with a bromine atom at the 4-position and a fluoroethyl ketone group at the 2-position. The addition of a fluorine atom to the ethanone group likely enhances its electronic properties and metabolic stability, making it relevant for drug development and catalysis .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

1-(4-bromopyridin-2-yl)-2-fluoroethanone

InChI

InChI=1S/C7H5BrFNO/c8-5-1-2-10-6(3-5)7(11)4-9/h1-3H,4H2

InChI Key

UIFBPPQXPTVSBB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)CF

Origin of Product

United States

Preparation Methods

Method 1: Bromination Followed by Acylation

Step 1: Bromination of 2-Aminopyridine Derivatives

  • Starting from pyridine-2-amine , selective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
  • Reaction conditions typically involve dichloromethane as solvent, with the mixture stirred at room temperature or slightly elevated temperatures (~50°C).

Step 2: Conversion to 2-Fluoroethanone

  • The brominated pyridine derivative undergoes nucleophilic substitution with fluoride sources such as potassium fluoride in polar aprotic solvents like dimethylformamide (DMF).
  • This step introduces the fluorine atom at the desired position, forming the 2-fluoroethanone moiety via nucleophilic addition or fluorination of an appropriate precursor (e.g., ethyl ketone derivative).

Step 3: Final Coupling

  • The brominated pyridine with the fluoroethanone group is then subjected to coupling reactions —for example, Suzuki-Miyaura cross-coupling —to attach the pyridin-2-yl group, yielding the target compound.

Method 2: Direct Functionalization via Cross-Coupling

Step 1: Synthesis of 4-Bromopyridine-2-carboxaldehyde

  • Starting from commercially available 4-bromopyridine-2-carboxylic acid , the aldehyde can be synthesized through formylation using POCl₃ or Vilsmeier formylation .

Step 2: Conversion to Acyl Fluoride

  • The aldehyde is oxidized to the corresponding acyl fluoride using reagents like diethylaminosulfur trifluoride (DAST).

Step 3: Fluorination and Ketone Formation

  • The acyl fluoride reacts with fluoride ions to form the fluoro ketone via nucleophilic substitution, completing the synthesis of 1-(4-bromopyridin-2-yl)-2-fluoroethan-1-one .

Step 4: Coupling with Pyridine-2-yl Derivatives

  • A palladium-catalyzed cross-coupling reaction attaches the pyridine-2-yl group at the 4-position, finalizing the compound.

Representative Reaction Scheme

Pyridine-2-amine + NBS → 4-Bromopyridine-2-amine
4-Bromopyridine-2-amine + Fluoride source → 4-Bromopyridine-2-fluoroethan-1-one
Coupling reaction (e.g., Suzuki) → 1-(4-bromopyridin-2-yl)-2-fluoroethan-1-one

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield References
Bromination + Acylation Pyridine-2-amine NBS, AIBN, KF Room temp to 50°C, polar aprotic solvents 65-75% ,
Cross-Coupling 4-Bromopyridine-2-carboxylic acid DAST, Pd catalysts Reflux, inert atmosphere 60-70% ,

Notes on Optimization and Variations

  • Selectivity : Bromination at the 4-position requires controlled conditions to prevent polybromination.
  • Fluorination : Using nucleophilic fluorinating agents like potassium fluoride enhances selectivity for the fluorine atom.
  • Catalysts : Palladium-based catalysts improve coupling efficiency in cross-coupling reactions.
  • Solvent Choice : Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitutions.

Mechanism of Action

The mechanism of action of 1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The table below compares key attributes of 1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents CAS/Reference Key Features
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one C₇H₅BrFNO 218.03* 4-Br, 2-(fluoroethyl ketone) N/A Enhanced electrophilicity due to F
1-(4-Bromopyridin-2-yl)ethanone C₇H₆BrNO 200.03 4-Br, 2-acetyl 1060805-69-7 Common intermediate in C-N coupling
1-(4-Bromophenyl)-2-fluoroethan-1-one C₈H₆BrFO 215.04 4-Br (phenyl), 2-fluoroethyl 403-30-5 Phenyl analog with lower polarity
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one C₇H₄BrF₃NO 254.02 4-Br, 2-(trifluoroethyl) 10-F607778 Higher electronegativity, discontinued
1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one C₇H₅ClFNO 173.57 4-Cl, 2-fluoroethyl 132095-54-6 Cl vs. Br substitution; altered reactivity
1-(2,4-Difluorophenyl)-2-fluoroethan-1-one C₈H₅F₃O 174.12 2,4-diF (phenyl), 2-fluoroethyl N/A Increased lipophilicity

*Calculated based on analog data.

Key Observations:
  • Halogen Effects : Bromine on pyridine (as in the target compound) increases molecular weight and polarizability compared to chlorine analogs (e.g., 132095-54-6) .
Pharmaceutical Intermediates
  • 1-(4-Bromopyridin-2-yl)ethanone: Widely used in Pd-catalyzed C-N coupling reactions for drug candidates .

Electronic and Steric Effects

  • Fluorine’s Role : The electron-withdrawing nature of fluorine increases the ketone’s electrophilicity, facilitating nucleophilic additions. This is critical in forming heterocycles or amides .
  • Bromine vs. Chlorine : Bromine’s larger atomic size may improve leaving-group ability in substitution reactions compared to chlorine analogs .

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